molecular formula C3H7Cl3Sn B12099842 Trichloro(propan-2-yl)stannane CAS No. 27440-55-7

Trichloro(propan-2-yl)stannane

Cat. No.: B12099842
CAS No.: 27440-55-7
M. Wt: 268.2 g/mol
InChI Key: IMNIKXMHMHIKDX-UHFFFAOYSA-K
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Description

Trichloro(propan-2-yl)stannane (CAS: 27440-55-7), also known as triisopropyltin chloride or iPrSnCl₃, is an organotin compound with the formula (C₃H₇)₃SnCl. Its IUPAC name is chloro-tri(propan-2-yl)stannane, and it belongs to the class of organotin halides. The compound features a central tin atom bonded to three isopropyl groups and one chlorine atom, adopting a tetrahedral geometry. Key identifiers include:

  • SMILES: CC(C)Sn(C(C)C)Cl
  • InChI: InChI=1S/3C3H7.ClH.Sn/c31-3-2;;/h33H,1-2H3;1H;/q;;;;+1/p-1
  • Molecular Weight: 297.34 g/mol (calculated from formula (C₃H₇)₃SnCl).

Organotin compounds like this compound are historically significant in industrial applications, including catalysis, polymer stabilization, and biocides.

Properties

CAS No.

27440-55-7

Molecular Formula

C3H7Cl3Sn

Molecular Weight

268.2 g/mol

IUPAC Name

trichloro(propan-2-yl)stannane

InChI

InChI=1S/C3H7.3ClH.Sn/c1-3-2;;;;/h3H,1-2H3;3*1H;/q;;;;+3/p-3

InChI Key

IMNIKXMHMHIKDX-UHFFFAOYSA-K

Canonical SMILES

CC(C)[Sn](Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloro(propan-2-yl)stannane can be synthesized through the reaction of isopropylmagnesium chloride with tin tetrachloride. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:

(CH3\text{(CH}_3(CH3​

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Synthetic Utility: this compound may serve as a precursor for tin-containing nanomaterials, though specific studies are absent in the provided evidence.
  • Toxicological Data: No acute exposure limits or ecotoxicity data are reported, unlike 1,2,3-trichloropropane, which is flagged for carcinogenicity (NTP screening in ) .
  • Structural Insights : highlights the role of electron-withdrawing groups (e.g., nitro) in altering crystal parameters of trichloro-acetamides. This principle may extend to tin compounds, where substituents modulate stability and reactivity .

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